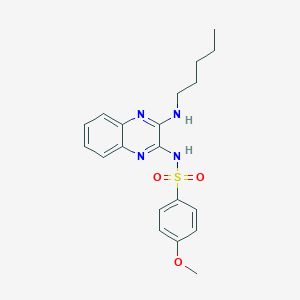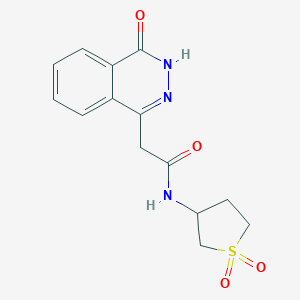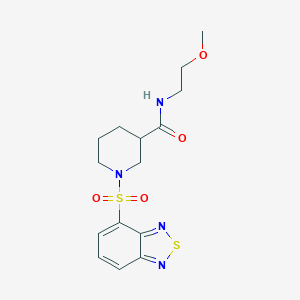![molecular formula C22H22ClN5O B357416 6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 921152-99-0](/img/structure/B357416.png)
6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex organic compound with a unique structure that combines elements of piperazine, pyrido, and furo-pyrimidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperazine ring: This step involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions.
Construction of the pyrido-furo-pyrimidine core: This involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
Coupling of the intermediate compounds: The final step involves coupling the piperazine derivative with the pyrido-furo-pyrimidine core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
化学反応の分析
Types of Reactions
4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(4-Chlorobenzyl)piperazine: A simpler compound with similar structural elements.
7,9-Dimethylpyrido[3’,2’4,5]furo[3,2-d]pyrimidine: A core structure without the piperazine moiety.
4-Chlorobenzyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
特性
CAS番号 |
921152-99-0 |
|---|---|
分子式 |
C22H22ClN5O |
分子量 |
407.9g/mol |
IUPAC名 |
6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C22H22ClN5O/c1-14-11-15(2)26-22-18(14)19-20(29-22)21(25-13-24-19)28-9-7-27(8-10-28)12-16-3-5-17(23)6-4-16/h3-6,11,13H,7-10,12H2,1-2H3 |
InChIキー |
RGTWYRKKBWDICL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)CC5=CC=C(C=C5)Cl)C |
正規SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)CC5=CC=C(C=C5)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


azanide](/img/structure/B357335.png)

![4'-amino-7-methyl-2-oxospiro[1H-indole-3,2'-6,7-dihydro-[1,3]benzodioxolo[6,5-a]quinolizine]-3'-carbonitrile](/img/structure/B357342.png)
![4,7-dimethyl-2-oxo-3-(2-oxo-2-{[2-(3-thienyl)ethyl]amino}ethyl)-2H-chromen-5-yl acetate](/img/structure/B357344.png)
![(E)-4-oxo-4-(2-oxo-3'-thiophen-2-ylspiro[1H-indole-3,5'-4H-pyrazole]-1'-yl)but-2-enoic acid](/img/structure/B357346.png)
![(E)-4-[3'-(1,3-benzodioxol-5-yl)-2-oxospiro[1H-indole-3,5'-4H-pyrazole]-1'-yl]-4-oxobut-2-enoic acid](/img/structure/B357352.png)
![3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1H-imidazol-4-yl]ethyl}benzamide](/img/structure/B357353.png)
![2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B357354.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B357356.png)

![N-(4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)-2-thiophenecarboxamide](/img/structure/B357359.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B357360.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-furamide](/img/structure/B357367.png)
